molecular formula C8H9BBrF3KNO B8207473 Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate

Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate

Cat. No.: B8207473
M. Wt: 321.97 g/mol
InChI Key: YVMVPRSGXBTWOG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^{1}\text{H}$$ NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropoxy group and pyridine ring. For example, the methyl protons of the isopropoxy substituent typically resonate as a septet at $$\delta \, 1.35–1.40 \, \text{ppm}$$ due to coupling with the methine proton, which appears as a quartet near $$\delta \, 4.60–4.70 \, \text{ppm}$$. The pyridine ring protons display deshielded resonances: H-4 and H-6 are observed as doublets at $$\delta \, 8.10–8.30 \, \text{ppm}$$ ($$J = 5.5–6.0 \, \text{Hz}$$), while H-5 (adjacent to bromine) is shifted upfield to $$\delta \, 7.40–7.60 \, \text{ppm}$$ due to electron-withdrawing effects.

The $$^{19}\text{F}$$ NMR spectrum shows a characteristic quartet at $$\delta \, -141.6 \, \text{ppm}$$ ($$J = 49.3 \, \text{Hz}$$) for the trifluoroborate anion, consistent with its tetrahedral geometry. The $$^{11}\text{B}$$ NMR signal appears as a sharp singlet at $$\delta \, 1.6 \, \text{ppm}$$, confirming the presence of the trifluoroborate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals key vibrational modes:

  • Strong absorption at $$1246–1418 \, \text{cm}^{-1}$$ corresponds to B–F stretching.
  • Peaks at $$1068–1140 \, \text{cm}^{-1}$$ are attributed to C–O–C asymmetric stretching in the isopropoxy group.
  • Aromatic C–Br stretching appears as a weak band near $$737–774 \, \text{cm}^{-1}$$.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the compound yields a molecular ion peak at $$m/z \, 256.02 \, (\text{M}^+)$$, consistent with the molecular formula $$\text{C}7\text{H}5\text{BrF}_3\text{NO}$$. Fragmentation patterns include loss of the isopropoxy group ($$-60 \, \text{Da}$$) and cleavage of the B–F bonds ($$-57 \, \text{Da}$$).

Comparative Electronic Structure with Related Pyridinyl Trifluoroborates

Density functional theory (DFT) calculations on analogous compounds indicate that electron-withdrawing substituents (e.g., bromine) reduce electron density at the pyridine ring, stabilizing the trifluoroborate anion through inductive effects. The isopropoxy group, being electron-donating, counterbalances this effect, resulting in a net dipole moment of $$3.2–3.5 \, \text{D}$$.

Comparative studies show that replacing the isopropoxy group with a trifluoroethoxy group (as in 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine) increases the compound’s electrophilicity by $$0.8–1.2 \, \text{eV}$$ due to the stronger electron-withdrawing nature of the trifluoroethoxy substituent.

Table 2: Electronic Properties of Pyridinyl Trifluoroborates

Compound HOMO (eV) LUMO (eV) Dipole Moment (D)
This compound -6.8 -1.9 3.4
Potassium 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-trifluoroborate -7.2 -2.3 4.1
Potassium 6-isopropoxypyridin-3-yltrifluoroborate -6.5 -1.7 3.0

Thermochemical Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of this compound reveals a decomposition onset temperature of $$180–184^\circ \text{C}$$, with primary mass loss ($$65–70\%$$) occurring between $$200–250^\circ \text{C}$$ due to liberation of the trifluoroborate anion. The isopropoxy group decomposes at higher temperatures ($$250–300^\circ \text{C}$$), yielding volatile byproducts such as propene and carbon monoxide.

In solution, the compound exhibits stability in polar aprotic solvents (e.g., acetone, acetonitrile) but undergoes hydrolysis in aqueous media at pH < 5, forming boric acid and the corresponding pyridinyl alcohol. Degradation pathways under oxidative conditions involve cleavage of the B–C bond, as evidenced by the formation of potassium fluoride and bromopyridine derivatives.

Table 3: Thermal Decomposition Products

Temperature Range (°C) Mass Loss (%) Primary Products
180–200 15 $$\text{KF}$$, $$\text{BF}_3$$
200–250 50 $$\text{C}3\text{H}6\text{O}$$, $$\text{CO}$$
250–300 20 $$\text{C}5\text{H}4\text{BrN}$$

Properties

IUPAC Name

potassium;(5-bromo-2-propan-2-yloxypyridin-3-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrF3NO.K/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMVPRSGXBTWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1OC(C)C)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate typically involves the reaction of 5-bromo-2-(propan-2-yloxy)pyridine with a boron reagent such as potassium trifluoroborate. The reaction is usually carried out in the presence of a base and a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with aryl/alkenyl halides. Key mechanistic steps include:

  • Oxidative Addition : Aryl halides react with Pd(0) catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) to form a Pd(II) intermediate .

  • Transmetalation : The trifluoroborate group undergoes base-assisted conversion to a nucleophilic borate, transferring the aryl/alkyl group to Pd(II) .

  • Reductive Elimination : Pd(II) releases the coupled product and regenerates the Pd(0) catalyst .

Example Reaction :
The compound couples with aryl bromides (e.g., 6-chloropurine) using Pd(OAc)₂ and XPhos ligand in a CPME/H₂O system, yielding biaryl derivatives .

Catalytic System Conditions Yield
PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃THF/H₂O, 80°C70–85%
Pd(OAc)₂, XPhosCPME/H₂O, K₂CO₃, 100°C65–78%
Pd(OAc)₂, CyJohnPhosToluene/H₂O, K₃PO₄, 90°C60–72%

Transmetalation Efficiency

The trifluoroborate group enhances stability compared to boronic acids, minimizing protodeboronation. This allows:

  • Compatibility with aqueous conditions .

  • Use in one-pot sequential couplings (e.g., gem-dibromides → alkenyl trifluoroborates) .

Comparison of Boron Reagents :

Reagent Type Stability Reactivity in H₂O
Boronic AcidLowModerate
Boronic EsterModerateLow
Trifluoroborate (This Compound) HighHigh

Substituent-Directed Reactivity

  • Bromine Substituent : Facilitates further functionalization (e.g., SNAr, Buchwald-Hartwig amination) .

  • Isopropoxy Group : Electron-donating effect stabilizes intermediates and directs coupling to the C3 position.

  • Trifluoroborate Moiety : Enhances electrophilicity at boron, accelerating transmetalation .

Substituent Impact on Reaction Outcomes :

Substituent Effect on Reactivity Application Example
Br (C5)Enables halogen exchangeSynthesis of biphenyls
Isopropoxy (C2)Directs coupling to C3 positionFunctionalized pyridine scaffolds

Catalytic Systems and Ligand Effects

Optimal ligand choice depends on substrate steric/electronic demands:

  • Bulky Ligands (XPhos, CyJohnPhos) : Suppress β-hydride elimination in secondary alkyl couplings .

  • Electron-Deficient Ligands : Improve oxidative addition with electron-rich aryl halides .

Ligand Performance :

Ligand Substrate Type Yield Range
XPhosHeteroaryl chlorides68–82%
CyJohnPhosSterically hindered aryl55–70%
n-BuPAd₂Cyclobutyltrifluoroborate60–75%

Side Reactions and Mitigation

  • β-Hydride Elimination : Observed in less hindered systems (e.g., isopropyltrifluoroborate). Mitigated using t-Bu₃P or t-Bu₂PPh ligands .

  • Disiloxane Byproducts : Formed during hydroboration steps. Removed via ether trituration .

Scientific Research Applications

Organic Synthesis

Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate serves as a versatile building block in organic synthesis. Its reactivity allows for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The compound can be used to introduce diverse functional groups into aromatic systems, enhancing the complexity of synthesized molecules.

Medicinal Chemistry

The compound's unique structural features make it valuable in drug discovery:

  • Antitumor Agents : Research indicates that derivatives of organoboron compounds exhibit antitumor activity, making this compound a candidate for further investigation in cancer therapeutics.
  • Antiviral Activity : Some studies have suggested that similar organoboron compounds show promise against viral infections, indicating potential applications in antiviral drug development.

Materials Science

In materials science, this compound can be utilized for:

  • Synthesis of Functional Polymers : Its reactivity allows for the creation of polymers with specific functionalities that can be tailored for applications in coatings or electronic materials.
  • Nanomaterials Development : The incorporation of boron into nanostructures may enhance properties such as conductivity and thermal stability.

Case Study 1: Cross-Coupling Reactions

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions, yielding high-purity biaryl products. The study highlighted its superior performance compared to other boron-based reagents due to its stability and ease of handling.

Case Study 2: Antitumor Activity

A research article in Bioorganic & Medicinal Chemistry Letters explored the antitumor properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential pathways for new cancer therapies.

Mechanism of Action

The mechanism of action of potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boron reagent. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate are best contextualized by comparing it to analogous pyridine derivatives and trifluoroborates. Key compounds are analyzed below:

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Substituents (Positions) Key Differences Reactivity/Applications Stability/Solubility
Target Compound (1214377-42-0) 5-Br, 2-OCH(CH₃)₂, 3-BF₃K Reference compound Suzuki couplings; steric-controlled Stable at RT; polar solvents
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate (1245906-64-2) 5-Br, 2-F, 3-BF₃K Smaller 2-F substituent Faster coupling kinetics (less steric) Similar stability
5-Bromo-3-(trifluoromethyl)pyridin-2-ol (76041-79-7) 5-Br, 3-CF₃, 2-OH No BF₃K; hydroxyl group at 2 Acid-sensitive; limited cross-coupling Lower solubility in non-polar
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (126728-58-3) 5-Br, 2-OCH₂CF₃ Electron-withdrawing 2-OCH₂CF₃ Electron-deficient ring; niche SNAr Moderate thermal stability
Potassium 2,5-dibromo-pyridine-3-trifluoroborate (N/A) 2-Br, 5-Br, 3-BF₃K Dual Br substituents Sequential functionalization possible Higher density; hygroscopic

Substituent Effects on Reactivity

  • Steric Influence : The 2-isopropoxy group in the target compound imposes greater steric hindrance than 2-F (CAS 1245906-64-2), slowing transmetalation in Suzuki reactions but improving selectivity for bulky substrates .
  • Electronic Effects : Compared to 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3), the target’s 2-isopropoxy group is electron-donating, increasing pyridine ring electron density and altering regioselectivity in electrophilic substitutions .

Stability and Handling

  • Trifluoroborate Salts : The potassium trifluoroborate group (shared with CAS 1245906-64-2 and 1214377-42-0) confers superior air/moisture stability compared to boronic acids. However, dibromo analogs (e.g., potassium 2,5-dibromo-pyridine-3-trifluoroborate) may exhibit hygroscopicity, complicating storage .
  • Functional Group Sensitivity : The hydroxyl group in 5-bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) necessitates anhydrous conditions, unlike the robust trifluoroborate salts .

Biological Activity

Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate is an organoboron compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C8_8H9_9BBrF3_3KNO
Molecular Weight: 321.98 g/mol
CAS Number: Not specified
Purity: Approximately 95%

The compound features a bromine atom, a trifluoroborate group, and an isopropoxy substituent on a pyridine ring, enhancing its chemical reactivity and potential biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. These typically involve the introduction of the trifluoroborate group to the pyridine framework followed by bromination and alkoxylation processes. The specific methods can vary depending on desired yield and purity levels.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound, particularly its antibacterial properties. The following sections summarize key findings related to its efficacy against bacterial strains and other potential applications.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridine have been shown to possess strong activity against Gram-positive bacteria .

A comparative study evaluated various pyridine derivatives, revealing that those with halogen substitutions (like bromine) tend to enhance antibacterial potency. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

CompoundActivityTarget Bacteria
21b StrongStaphylococcus aureus
21d SignificantStreptococcus pneumoniae
21e ModerateEnterococcus faecalis

The compound 21d , for example, exhibited a minimum biofilm inhibitory concentration (MBIC) significantly lower than its minimum inhibitory concentration (MIC), indicating its effectiveness in preventing biofilm formation .

The proposed mechanisms for the antibacterial activity of this compound include:

  • Inhibition of Protein Synthesis: Similar to linezolid, it may interfere with the bacterial ribosome.
  • Disruption of Cell Wall Integrity: By affecting peptidoglycan synthesis.
  • Biofilm Disruption: Compounds like 21d have shown capability in inhibiting biofilm formation, which is crucial for treating chronic infections .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy:
    • Objective: To evaluate the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
    • Findings: this compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as a novel therapeutic agent.
  • Biofilm Inhibition Study:
    • Objective: Assessing the ability to inhibit biofilm formation on medical devices.
    • Results: The compound showed significant reduction in biofilm density in vitro, highlighting its potential for use in coatings for catheters and implants.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate?

  • Methodological Answer : The Suzuki-Miyaura reaction typically employs Pd catalysts (e.g., Pd/C) under oxygen-promoted conditions. For aryltrifluoroborates like this compound, a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or THF) are recommended. Heating at 80–100°C for 12–24 hours often yields heterobiaryl products. Reference the use of analogous trifluoroborates in Table 3 of , where 93% yield was achieved with similar substrates .

Q. How can the purity and structural integrity of this trifluoroborate be verified after synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns and absence of boronic acid impurities.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight.
  • Elemental Analysis : Ensure stoichiometric consistency.
  • X-ray Crystallography (if crystals are obtainable): Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation, as done for related brominated pyridine derivatives in .

Q. What storage conditions are critical to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to light or humidity, which can hydrolyze the trifluoroborate group. Similar protocols are described for structurally related potassium trifluoroborates in .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be troubleshooted?

  • Methodological Answer : Low yields may arise from:

  • Inadequate Catalyst Activation : Optimize Pd catalyst loading (e.g., 2–5 mol%) and ligand selection (e.g., SPhos or XPhos).
  • Competing Side Reactions : Monitor for protodeboronation using ¹⁹F NMR; stabilize the trifluoroborate with excess KHF₂ (see for KHF₂ use in analogous syntheses) .
  • Oxygen Sensitivity : Ensure inert atmosphere and degassed solvents, as oxygen can deactivate Pd catalysts (refer to ’s oxygen-promoted protocol) .

Q. What analytical techniques resolve contradictory data in by-product identification?

  • Methodological Answer : Use HPLC-MS to separate and identify low-abundance by-products. For structural ambiguity, employ 2D NMR (COSY, HSQC) or X-ray diffraction (if crystallizable). highlights CCDC deposition for resolving structural ambiguities in brominated heterocycles .

Q. How does the propan-2-yloxy group influence reactivity compared to methoxy or other alkoxy substituents?

  • Methodological Answer : The steric bulk of the propan-2-yloxy group may slow transmetallation in cross-coupling but improve regioselectivity. Compare kinetics with smaller alkoxy groups (e.g., methoxy in ’s Table 3) via time-resolved ¹⁹F NMR to track reaction progress .

Q. What retrosynthetic strategies are viable for designing derivatives of this compound?

  • Methodological Answer : Retrosynthetic analysis using AI tools (e.g., Template_relevance models in ) suggests:

  • Core Disconnection : Split at the trifluoroborate-pyridine bond.
  • Functionalization : Introduce bromo and alkoxy groups via electrophilic substitution or nucleophilic aromatic substitution. ’s retrosynthesis workflows provide a framework for one-step route optimization .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed for this compound?

  • Methodological Answer : Use SHELXL for refining twinned data ( ) and optimize crystal growth via vapor diffusion with mixed solvents (e.g., hexane/EtOAc). For poor diffraction, synchrotron radiation may improve resolution .

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